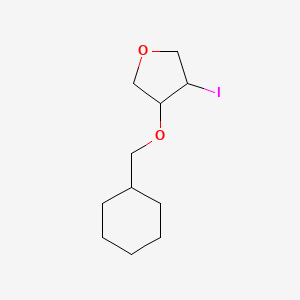
3-(Cyclohexylmethoxy)-4-iodooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethoxy)-4-iodooxolane is an organic compound that features a cyclohexylmethoxy group and an iodine atom attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-4-iodooxolane typically involves the reaction of cyclohexylmethanol with 4-iodooxolane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethoxy)-4-iodooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming a cyclohexylmethoxy oxolane.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Oxidized oxolane derivatives.
Reduction: Cyclohexylmethoxy oxolane.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethoxy)-4-iodooxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethoxy oxolane: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodooxolane: Lacks the cyclohexylmethoxy group, affecting its overall stability and reactivity.
Cyclohexylmethanol: A precursor in the synthesis of 3-(Cyclohexylmethoxy)-4-iodooxolane.
Uniqueness
This compound is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H19IO2 |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
3-(cyclohexylmethoxy)-4-iodooxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h9-11H,1-8H2 |
Clave InChI |
RMYKRLXIOYMFGC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2COCC2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


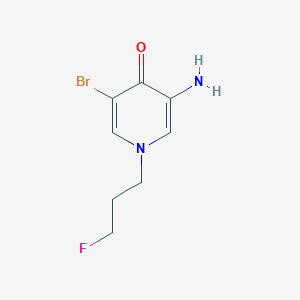
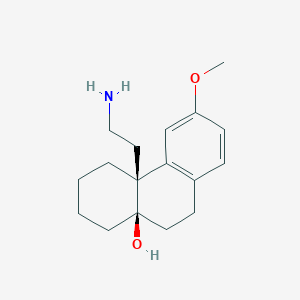



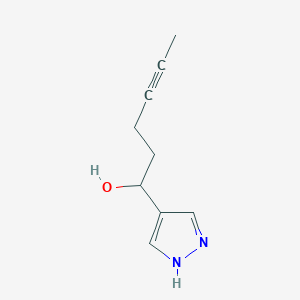
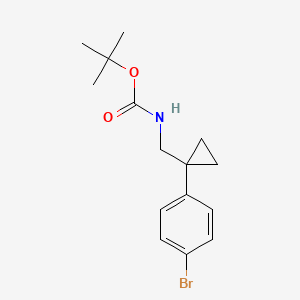
amine](/img/structure/B13066871.png)
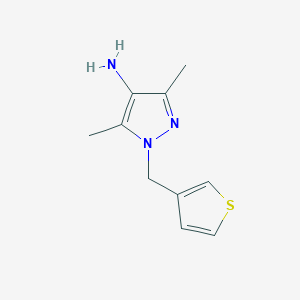

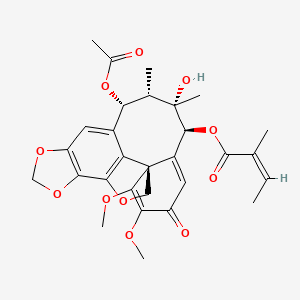
![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
